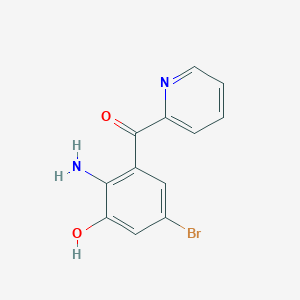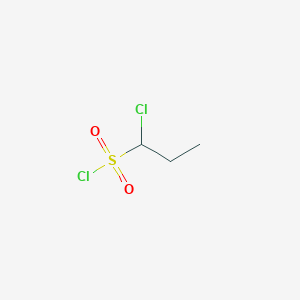
2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine” is a chemical compound with the molecular formula C12H9BrN2O2 . It is also known by other synonyms such as “(2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone” and "(2-Amino-5-bromo-3-hydroxyphenyl) (pyridin-2-yl)methanone" .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine” is nonplanar . The molecules are held together in the crystal by both inter- and intramolecular hydrogen bonding .Physical And Chemical Properties Analysis
The compound is slightly soluble in water . It has a molecular weight of 293.12 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 .Scientific Research Applications
Synthesis of Polycyclic Azaarenes
This compound has been used in the synthesis of polycyclic azaarenes . Polycyclic azaarenes are a class of compounds that have multiple aromatic rings with nitrogen atoms. They have potential applications in the field of organic electronics due to their unique electronic properties .
Metabolite of Bromazepam
“2-(2-Amino-5-bromobenzoyl)pyridine” is a metabolite of bromazepam . Bromazepam is a benzodiazepine that is used for its sedative and anxiety-reducing effects. Understanding the metabolism of bromazepam can help in the development of new drugs and in understanding the drug’s effects on the body .
Study of Hydrogen-Bonding Patterns
This compound has been used to study the hydrogen-bonding patterns in its cocrystal with benzoic acid . Understanding these patterns can provide insights into the structure and properties of the cocrystal, which can have implications in various fields such as pharmaceuticals and materials science .
Synthesis of 2-Amino-5-bromopyridinium 3-Aminobenzoate Salt
“2-(2-Amino-5-bromobenzoyl)pyridine” has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt . This salt could potentially have applications in various fields, although specific applications are not mentioned in the source .
Labeling of Model Reducing-End Oligosaccharides
This compound is a brominated aromatic amine reagent and is used for labeling of model reducing-end oligosaccharides via reductive amination . This can be useful in the study of carbohydrates and their interactions .
Safety and Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could open up new possibilities for the use of “2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine” in various applications.
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to be used in the suzuki–miyaura coupling, a type of cross-coupling reaction . In this context, it may act as a boron reagent, participating in the transmetalation step of the reaction .
Biochemical Pathways
Its role in the suzuki–miyaura coupling suggests that it may be involved in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Pharmacokinetics
It is known that bromazepam, a related compound, is almost completely absorbed when taken orally, with peak plasma levels reached between 05 – 4 hours . The main metabolic pathway involves hydroxylation in position 3 with subsequent glucuronidation and cleavage of the heterocyclic ring with subsequent hydroxylation in the benzene ring and conjugation . Two metabolites predominate: 3-hydroxy-bromazepam and 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine .
Result of Action
It is known to be used as a reagent in organic synthesis , suggesting that it may contribute to the formation of new chemical compounds.
Action Environment
The action of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its reactivity and efficacy in chemical reactions . Additionally, factors such as temperature, pH, and the presence of other reagents can also influence its action .
properties
IUPAC Name |
(2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOBJQMVMPYLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the key metabolic pathways of bromazepam across different species?
A1: Research reveals that bromazepam undergoes distinct metabolic transformations in humans, dogs, rats, and mice [, ]. A principal metabolic route involves hydroxylation to form 3-hydroxybromazepam, primarily excreted in its conjugated form. Notably, 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine emerges as another significant metabolite, particularly in humans and dogs [, ]. Interestingly, while the pyridyl N-oxide derivative is absent in all species studied, dogs uniquely exhibit N4-oxidation, highlighting species-specific metabolic variations [].
Q2: How is 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine formed during bromazepam metabolism?
A2: 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is generated from another bromazepam metabolite, 2-(2-amino-5-bromobenzoyl)pyridine (ABBP), through enzymatic reduction []. This reaction, requiring NADPH as a cofactor, is catalyzed by reductases located in the cytoplasm and microsomes of the liver []. The efficiency of this conversion varies across species, with guinea pigs displaying the most efficient ABBP reduction [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)


![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)
![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)
![3-Bromo-4-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145744.png)
